molecular formula C4H4ClNO2 B13901075 (2-Chlorooxazol-5-YL)methanol

(2-Chlorooxazol-5-YL)methanol

Katalognummer: B13901075
Molekulargewicht: 133.53 g/mol
InChI-Schlüssel: GUEBPDMWOFSROH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chlorooxazol-5-YL)methanol is a chemical compound with the molecular formula C4H4ClNO2 and a molecular weight of 133.53 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorooxazol-5-YL)methanol typically involves the reaction of 2-chlorooxazole with formaldehyde under acidic or basic conditions. One common method is the reaction of 2-chlorooxazole with paraformaldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chlorooxazol-5-YL)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

(2-Chlorooxazol-5-YL)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-Chlorooxazol-5-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chlorooxazole: A precursor to (2-Chlorooxazol-5-YL)methanol with similar chemical properties.

    5-Oxazolemethanol: A related compound with a hydroxyl group at the 5-position of the oxazole ring.

    2-Chlorothiazol-5-yl)methanol: A thiazole derivative with similar structural features

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C4H4ClNO2

Molekulargewicht

133.53 g/mol

IUPAC-Name

(2-chloro-1,3-oxazol-5-yl)methanol

InChI

InChI=1S/C4H4ClNO2/c5-4-6-1-3(2-7)8-4/h1,7H,2H2

InChI-Schlüssel

GUEBPDMWOFSROH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=N1)Cl)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.